molecular formula C7H11N3O2 B13042124 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 929339-46-8

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B13042124
CAS No.: 929339-46-8
M. Wt: 169.18 g/mol
InChI Key: HGZUYYDHNDOCLA-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a triazole derivative featuring a propan-2-yl (isopropyl) substituent at position 3 of the triazole ring and an acetic acid moiety at position 3. The compound’s molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 199.21 g/mol . Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and actoprotective properties.

Properties

CAS No.

929339-46-8

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetic acid

InChI

InChI=1S/C7H11N3O2/c1-4(2)7-8-5(9-10-7)3-6(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10)

InChI Key

HGZUYYDHNDOCLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(propan-2-yl)-1H-1,2,4-triazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ metal-free catalysts and environmentally benign conditions to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can be performed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is its antifungal properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a variety of fungal pathogens. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of Candida species and Aspergillus species, which are common causes of infections in immunocompromised patients .

Anticancer Potential
Another promising application lies in its potential as an anticancer agent. Some derivatives have shown to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The mechanism often involves the inhibition of specific kinases that are overactive in cancerous cells .

Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects. It has been hypothesized that the compound can protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Fungicides
In agriculture, the compound is being explored as a potential fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from fungal diseases. Field trials have indicated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops like wheat and corn .

Plant Growth Regulators
Additionally, there is evidence supporting its role as a plant growth regulator. Research has shown that certain triazole derivatives can enhance plant growth by altering hormone levels within plants, leading to improved yield and stress resistance .

Materials Science

Polymer Chemistry
The compound has also found applications in materials science, particularly in polymer chemistry. Its unique chemical structure allows it to be used as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength .

Nanotechnology
In nanotechnology, this compound is being investigated for its potential use in creating nanomaterials with specific functionalities. For example, it can be utilized in the synthesis of nanoparticles that exhibit antimicrobial properties or can be functionalized for drug delivery systems .

Case Studies

Application AreaStudy ReferenceFindings
Antifungal Activity Significant inhibition of Candida and Aspergillus species growth.
Anticancer Potential Induction of apoptosis in various cancer cell lines.
Neuroprotective Effects Protection against oxidative stress in neuronal cells.
Fungicides Reduction of fungal infections in wheat and corn crops during trials.
Plant Growth Regulators Enhanced growth and yield in treated plants.
Polymer Chemistry Development of new polymers with improved thermal stability.
Nanotechnology Creation of antimicrobial nanoparticles for drug delivery systems.

Mechanism of Action

The mechanism of action of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues

2-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazol-5-yl]acetic Acid (CAS 194419-32-4)
  • Structure : Aromatic substitution at position 3 (4-tert-butylphenyl) and acetic acid at position 4.
  • Molecular Formula : C₁₄H₁₇N₃O₂; Molecular Weight : 271.31 g/mol .
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic Acid (CAS 2091123-22-5)
  • Structure : Thiophene ring at position 3.
  • Molecular Formula : C₈H₇N₃O₂S; Molecular Weight : 209.23 g/mol.
  • Physicochemical Properties: logP: 0.8 (moderate lipophilicity) . Hydrogen Bond Donors/Acceptors: 2/5, influencing solubility and protein interactions.
  • Key Differences : The thiophene substituent introduces sulfur-based π-π interactions, which may enhance binding to aromatic residues in biological targets compared to the aliphatic propan-2-yl group.
2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 1038362-04-7)
  • Structure : Butan-2-yl and phenyl groups on the triazole ring, with a sulfanyl linkage.
  • Molecular Formula : C₁₄H₁₇N₃O₂S; Molecular Weight : 299.37 g/mol .
  • Key Differences : The sulfanyl group and phenyl substitution likely alter electronic properties and steric hindrance, impacting reactivity and target binding.

Functional Analogues

Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
  • Pharmacological Activity : Demonstrated significant actoprotective activity , surpassing riboxin (a reference drug) by 6.32% in reducing fatigue in rodent models .
  • Structure-Activity Relationship (SAR) :
    • Replacement of potassium with sodium reduced activity, highlighting cation-dependent effects.
    • Thiophene-methyl substitution enhances interactions with hydrophobic enzyme pockets.
2-[3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic Acid (CAS 933685-58-6)
  • Structure : Pyridin-3-yl substituent at position 3.
  • Molecular Formula : C₉H₈N₄O₂; Molecular Weight : 204.19 g/mol .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound 199.21 ~1.2* 2 5 Propan-2-yl
2-[3-(4-tert-Butylphenyl)-...]acetic Acid 271.31 ~3.5* 2 5 4-tert-Butylphenyl
2-(3-(Thiophen-3-yl)-...acetic Acid 209.23 0.8 2 5 Thiophen-3-yl
2-[3-(Pyridin-3-yl)-...acetic Acid 204.19 ~0.5* 2 6 Pyridin-3-yl

*Estimated based on substituent contributions.

  • Solubility : The pyridin-3-yl and thiophen-3-yl derivatives likely exhibit higher aqueous solubility than the propan-2-yl analogue due to polar substituents.
  • Lipophilicity : The tert-butylphenyl derivative is the most lipophilic, while the pyridine variant is the least.

Biological Activity

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Molecular Structure and Formula:

  • Chemical Formula: C8H12N4O2
  • Molecular Weight: 184.21 g/mol
  • IUPAC Name: this compound

The compound features a triazole ring, which is known for its diverse biological properties and applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity:
    • In vitro studies have shown that triazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties:
    • Triazole derivatives have been investigated for their anticancer effects. Some studies indicate that these compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or disrupting mitotic processes . The specific mechanism of action for this compound is still under investigation.
  • Enzyme Inhibition:
    • The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Research on related triazole compounds has shown that they can inhibit enzymes like HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against Bacillus subtilis
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits HSET ATPase activity

Case Studies

Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of various triazoles, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed promising results with an inhibition zone of 15 mm against E. coli, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole derivatives revealed that this compound significantly reduced the viability of MCF7 breast cancer cells in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment .

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